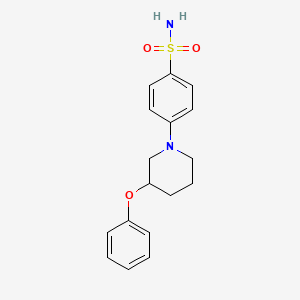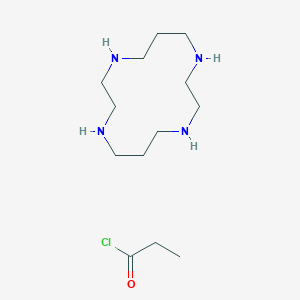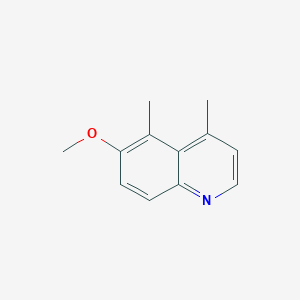
1,12-Bis(4-benzylpiperidin-1-YL)dodecane-1,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features two benzylpiperidine groups attached to a dodecane backbone with ketone functionalities at both ends. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dodecane backbone: The dodecane backbone can be synthesized through a series of reactions involving the coupling of smaller carbon chains.
Introduction of ketone functionalities: The ketone groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of benzylpiperidine groups: The final step involves the nucleophilic substitution reaction where benzylpiperidine groups are attached to the dodecane backbone at the ketone positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the benzylpiperidine groups with other functional groups, allowing for the synthesis of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione involves its interaction with molecular targets such as receptors or enzymes. The benzylpiperidine groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione can be compared with other similar compounds, such as:
1,2-dodecanediol: This compound has a similar dodecane backbone but features hydroxyl groups instead of ketone and benzylpiperidine groups.
N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide: This compound has a similar dodecane backbone but features picolinium groups instead of benzylpiperidine groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
820251-67-0 |
|---|---|
Formule moléculaire |
C36H52N2O2 |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
1,12-bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione |
InChI |
InChI=1S/C36H52N2O2/c39-35(37-25-21-33(22-26-37)29-31-15-9-7-10-16-31)19-13-5-3-1-2-4-6-14-20-36(40)38-27-23-34(24-28-38)30-32-17-11-8-12-18-32/h7-12,15-18,33-34H,1-6,13-14,19-30H2 |
Clé InChI |
SGYJXZUEXJAFDG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCCCCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)



![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)

![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
